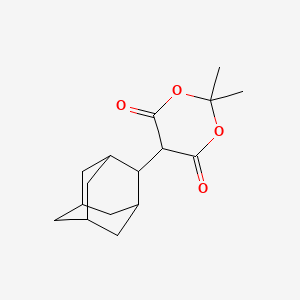

![molecular formula C25H26N2OS B5558414 3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves reactions that introduce various functional groups into the quinazolinone backbone. Markosyan et al. (2015) described synthesizing 2-sulfanyl-substituted derivatives by reacting the quinazolinone with halides, demonstrating a method that could potentially be adapted for the target compound. Ghashang et al. (2013) developed an efficient, environmentally friendly procedure for synthesizing novel quinazolinones/thiones, indicating the versatility of methods available for constructing such molecules (Markosyan et al., 2015; Ghashang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds like the target molecule often involves spectroscopic and crystallographic techniques to elucidate the arrangement of atoms and the configuration of the molecule. Studies by Costa et al. (2004) on the synthesis of related compounds provide insights into the structural characterization and the potential for diverse functionalization of the quinazolinone nucleus (Costa et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving quinazolinone derivatives are varied and can lead to a wide range of products with different biological activities. Markosyan et al. (2015) detailed reactions leading to anti-monoamine oxidase and antitumor activities, highlighting the reactive versatility and potential utility of these compounds in medicinal chemistry (Markosyan et al., 2015).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their application and handling. Although specific data for the target compound is scarce, related studies provide a foundation for understanding the physical behavior of such molecules. For instance, the work by Al-Salahi et al. (2018) on radioiodination and biodistribution offers insight into the stability and solubility aspects important for pharmaceutical applications (Al-Salahi et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, pH stability, and interaction with biological targets, are essential for designing and applying quinazolinone derivatives. The synthesis and evaluation of novel derivatives by Markosyan et al. (2010) and the exploration of their antimonoamineoxidase and antineoplastic properties provide valuable information on the chemical behavior and potential therapeutic applications of these compounds (Markosyan et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of quinazoline derivatives, showcasing methodologies for creating compounds with potential therapeutic benefits. For instance, the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones involves reacting derivatives with halides, leading to compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study highlights a one-pot cascade synthesis method for quinazolin-4(3H)-ones, emphasizing the efficiency and environmental friendliness of this approach (Parua et al., 2017).

Biological Activity and Therapeutic Potential

Quinazoline derivatives have been explored for their biological activities, including antimicrobial, antitumor, and anti-tubercular properties. For example, novel thioxo-quinazolino[3,4-$a$]quinazolinones were synthesized and evaluated for cytotoxicity against lymphoblastic leukemia and breast adenocarcinoma cell lines, indicating the potential for cancer treatment applications (Mohammadhosseini et al., 2017). Another study synthesized a series of benzo[h]quinazolines with antimonoamine-oxidase and anticonvulsant activities, revealing the therapeutic versatility of quinazoline compounds (Grigoryan et al., 2017).

Anticancer Properties

Quinazoline derivatives have shown promising anticancer properties. A study focusing on new VEGFR-2-targeting 2-thioxobenzo[g]quinazoline derivatives found them to possess antiproliferative and antiangiogenic properties in vitro, targeting breast and liver cancer cells (Abuelizz et al., 2020). This indicates the potential of quinazoline derivatives as anticancer agents by inhibiting tumor growth and angiogenesis.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been a subject of research, with studies highlighting their effectiveness against various bacterial and fungal species. For example, the synthesis and evaluation of novel quinazolinone and benzamide derivatives for their anti-proliferative activity also highlighted their potent antimicrobial activities, showcasing the broad spectrum of potential therapeutic applications of these compounds (El-hashash et al., 2018).

properties

IUPAC Name |

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2OS/c28-24-22-21(18-11-5-2-6-12-18)15-19-13-7-8-14-20(19)23(22)26-25(29)27(24)16-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCLCAHRNVYAKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)